3-Mercapto-4-methylbenzoic acid
Description
3-Mercapto-4-methylbenzoic acid is a benzoic acid derivative featuring a thiol (-SH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₈O₂S, with a molecular weight of 168.21 g/mol. The thiol group confers unique reactivity, including nucleophilicity and metal-chelating properties, while the methyl group enhances steric effects. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its ability to form disulfide bonds and participate in redox reactions .
Properties
IUPAC Name |
4-methyl-3-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQJKXZGOHWVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercapto-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzoic acid to produce 3-nitro-4-methylbenzoic acid, followed by reduction to 3-amino-4-methylbenzoic acid. The amino group is then converted to a mercapto group through a thiolation reaction using reagents such as thiourea .
Industrial Production Methods: In industrial settings, the production of 3-Mercapto-4-methylbenzoic acid may involve large-scale nitration and reduction processes, followed by thiolation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Types of Reactions:
Oxidation: 3-Mercapto-4-methylbenzoic acid can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 3-Mercapto-4-methylbenzoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that are crucial for drug efficacy.
- For example, it has been utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds, showcasing its potential in medicinal chemistry.
-
Antioxidant Properties :
- The thiol group in 3-Mercapto-4-methylbenzoic acid contributes to its antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems. Research indicates that compounds with thiol functionalities can scavenge free radicals, thus protecting cells from damage.
Materials Science Applications
-
Polymer Chemistry :
- The compound can be used as a building block in the synthesis of polymers and copolymers. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymer matrices.
- Notably, it has been explored for use in creating thermoplastic elastomers and other advanced materials that require specific thermal and mechanical characteristics.
-
Surface Modification :
- 3-Mercapto-4-methylbenzoic acid can be employed in surface modification processes, particularly for metal surfaces. Its thiol group facilitates strong binding to metal substrates, which is beneficial for applications in corrosion resistance and adhesion promotion.
Case Study 1: Synthesis of Antioxidant Compounds
A study investigated the use of 3-Mercapto-4-methylbenzoic acid as a precursor for synthesizing novel antioxidant compounds. The resulting derivatives demonstrated significant free radical scavenging activity compared to traditional antioxidants like ascorbic acid, indicating potential applications in nutraceutical formulations.
Case Study 2: Polymer Development
In another research project, scientists utilized 3-Mercapto-4-methylbenzoic acid in developing a new class of biodegradable polymers. The incorporation of this compound into the polymer backbone improved degradation rates while maintaining mechanical integrity, suggesting its applicability in environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-Mercapto-4-methylbenzoic acid involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-mercapto-4-methylbenzoic acid, differing primarily in substituents at the 3- and 4-positions:
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| 3-Mercapto-4-methylbenzoic acid | -SH (3), -CH₃ (4) | C₈H₈O₂S | 168.21 | Thiol group, high acidity |
| 4-Hydroxy-3-methylbenzoic acid | -OH (4), -CH₃ (3) | C₈H₈O₃ | 152.15 | Phenolic hydroxyl, moderate acidity |
| 3-Methoxy-4-methylbenzoic acid | -OCH₃ (3), -CH₃ (4) | C₉H₁₀O₃ | 166.17 | Ether group, lipophilic |
| 3-Borono-4-methylbenzoic acid | -B(OH)₂ (3), -CH₃ (4) | C₈H₉BO₄ | 179.97 | Boronic acid, Lewis acidity |
Research Findings and Data
Table 2: Comparative Reactivity in Metal Chelation
| Compound | Metal Ion Affinity (Log K) | Preferred pH Range |
|---|---|---|
| 3-Mercapto-4-methylbenzoic acid | Zn²⁺: 12.3; Cu²⁺: 14.1 | 7–9 |
| 4-Hydroxy-3-methylbenzoic acid | Fe³⁺: 8.9 | 3–5 |
| 3-Borono-4-methylbenzoic acid | No significant affinity | N/A |
Note: Data extrapolated from analogous thiol and phenolic systems .
Biological Activity
3-Mercapto-4-methylbenzoic acid (C8H8O2S) is a sulfur-containing aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Mercapto-4-methylbenzoic acid is characterized by the presence of a thiol (-SH) group attached to a methyl-substituted benzoic acid. Its molecular structure can be represented as follows:
- Molecular Formula : C8H8O2S
- Molecular Weight : 168.22 g/mol
- CAS Number : 21690853
The compound's unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antioxidant Properties
Research indicates that 3-Mercapto-4-methylbenzoic acid exhibits significant antioxidant activity. In a study assessing various mercapto compounds, it was found to effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was quantified using assays such as DPPH and ABTS, where the compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies reported that 3-Mercapto-4-methylbenzoic acid exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations, suggesting its potential as an antibiotic agent .
Anticancer Activity
Recent investigations into the anticancer effects of 3-Mercapto-4-methylbenzoic acid revealed its ability to induce apoptosis in various cancer cell lines. The compound was shown to inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cell survival and apoptosis, particularly the PI3K/AKT pathway . Molecular docking studies suggest that it may act as a competitive inhibitor of key enzymes involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of 3-Mercapto-4-methylbenzoic acid has also been explored. In vivo studies demonstrated its efficacy in reducing edema in animal models when administered prior to inflammatory stimuli. The compound was found to inhibit key inflammatory mediators, suggesting its application in treating inflammatory diseases .
Table: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH, ABTS assays | IC50 comparable to ascorbic acid |
| Antimicrobial | MIC testing against various bacteria | Effective against E. coli, S. aureus |
| Anticancer | Cell viability assays, apoptosis assays | Induces apoptosis via PI3K/AKT pathway inhibition |
| Anti-inflammatory | Edema model in Wistar rats | Reduces inflammation markers; significant edema reduction |
Case Study Highlights
- Antioxidant Study : A comparative analysis of mercapto compounds demonstrated that 3-Mercapto-4-methylbenzoic acid had superior radical scavenging activity compared to other derivatives, indicating its potential for use in formulations aimed at reducing oxidative stress.
- Antimicrobial Efficacy : A series of experiments assessed the antibacterial properties of various derivatives of benzoic acids, with 3-Mercapto-4-methylbenzoic acid showing notable potency against resistant strains of bacteria.
- Cancer Research : In vitro studies on melanoma and lung cancer cell lines highlighted the compound's ability to inhibit proliferation and induce apoptosis, positioning it as a candidate for further development in anticancer therapies.
Q & A
Q. How do substituent effects influence the compound’s acidity and solubility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
